6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one
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Description
“6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one” is a compound with the molecular formula C23H21N3O2 and a molecular weight of 371.44. It belongs to the class of compounds known as pyridazin-3(2H)-ones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, which is a part of the compound, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3(2H)-one ring, which is a six-membered ring containing two nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position .Chemical Reactions Analysis
Pyridazin-3(2H)-ones, including this compound, are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . An effect of substitution at the 2-position of the pyridazinone ring on vasodilatory potential has also been explored .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-21-12-11-20(17-7-3-1-4-8-17)24-26(21)19-15-25(16-19)22(28)23(13-14-23)18-9-5-2-6-10-18/h1-12,19H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCJCPCBJJKISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one |
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